molecular formula C13H12ClNO B15232099 (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B15232099
M. Wt: 233.69 g/mol
InChI Key: NJXDOCNILUYZFJ-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a chlorine atom and a methyl group, along with a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol typically involves the reaction of 2-chloro-5-methylpyridine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (6-Chloro-4-methylpyridin-3-yl)(phenyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: A precursor in the synthesis of (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol.

    (6-Methylpyridin-3-yl)(phenyl)methanol: Similar structure but lacks the chlorine atom.

    (6-Chloro-4-methylpyridin-3-yl)(phenyl)ketone: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C13H12ClNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

NJXDOCNILUYZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)Cl

Origin of Product

United States

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